2-Methylbenzo[d]thiazole-4-carboximidamide
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Overview
Description
2-Methylbenzo[d]thiazole-4-carboximidamide is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a thiazole ring fused with a benzene ring, with a methyl group at the 2-position and a carboximidamide group at the 4-position. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzo[d]thiazole-4-carboximidamide typically involves the reaction of 2-methylbenzothiazole with appropriate reagents to introduce the carboximidamide group at the 4-position. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and benzyl bromide derivatives as reagents . The reaction conditions often include heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzo[d]thiazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as enzyme inhibition, making it a candidate for drug development.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methylbenzo[d]thiazole-4-carboximidamide involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can help alleviate symptoms of neurodegenerative and psychiatric disorders . The compound’s structure allows it to interact with various biological pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
2-Methylbenzothiazole: Lacks the carboximidamide group but shares the core structure.
Benzothiazole: The parent compound without the methyl and carboximidamide groups.
2-Methylbenzo[d]thiazole-4-carboxamide: Similar structure but with a carboxamide group instead of carboximidamide.
Uniqueness: 2-Methylbenzo[d]thiazole-4-carboximidamide is unique due to the presence of both the methyl and carboximidamide groups, which contribute to its specific chemical reactivity and biological activity. Its ability to inhibit MAO selectively makes it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C9H9N3S |
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Molecular Weight |
191.26 g/mol |
IUPAC Name |
2-methyl-1,3-benzothiazole-4-carboximidamide |
InChI |
InChI=1S/C9H9N3S/c1-5-12-8-6(9(10)11)3-2-4-7(8)13-5/h2-4H,1H3,(H3,10,11) |
InChI Key |
WXHUIGFFZUOPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)C(=N)N |
Origin of Product |
United States |
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